molecular formula C16H13BrOS B13005805 4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde

4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde

Cat. No.: B13005805
M. Wt: 333.2 g/mol
InChI Key: YPSSZWYLYXYTGU-UHFFFAOYSA-N
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Description

4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde is an organic compound with the molecular formula C16H13BrOS It belongs to the class of aryl compounds and is characterized by the presence of a bromophenyl group attached to a propanoyl benzothialdehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde typically involves the reaction of 3-bromobenzaldehyde with a suitable propanoylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzothialdehyde derivatives.

Scientific Research Applications

4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde
  • 4-(3-(2-Bromophenyl)propanoyl)benzothialdehyde
  • 4-(3-(3-Chlorophenyl)propanoyl)benzothialdehyde

Uniqueness

4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H13BrOS

Molecular Weight

333.2 g/mol

IUPAC Name

4-[3-(3-bromophenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C16H13BrOS/c17-15-3-1-2-12(10-15)6-9-16(18)14-7-4-13(11-19)5-8-14/h1-5,7-8,10-11H,6,9H2

InChI Key

YPSSZWYLYXYTGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

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